![molecular formula C15H23N3S B5623647 N-benzyl-N'-[2-(1-piperidinyl)ethyl]thiourea CAS No. 337310-83-5](/img/structure/B5623647.png)
N-benzyl-N'-[2-(1-piperidinyl)ethyl]thiourea
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Overview
Description
N-benzyl-N'-[2-(1-piperidinyl)ethyl]thiourea is a compound belonging to the class of thioureas, known for their versatile applications in medicinal chemistry and as intermediates in organic synthesis. This compound, like its analogs, has been the focus of research due to its potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of thiourea derivatives involves the reaction of amines with isothiocyanates. Specifically, for this compound, the synthesis likely involves the reaction of 1-piperidineethanamine with benzyl isothiocyanate. The synthesis process is crucial for obtaining high purity compounds for further study and application (Rafael del Campo et al., 2004).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by the presence of the thiourea moiety (C=S-NH-C=O), which is crucial for their chemical reactivity and interaction with biological targets. X-ray crystallography and spectroscopic methods such as FT-IR, UV-Vis, and NMR are typically used to elucidate the structure of these compounds. The structure affects the compound's reactivity, binding affinity to biological targets, and overall biological activity.
Chemical Reactions and Properties
Thiourea derivatives can participate in various chemical reactions, including nucleophilic addition due to the presence of an active hydrogen atom on the nitrogen adjacent to the thiocarbonyl group. These reactions are fundamental for the synthesis of more complex molecules or for modifying the compound to enhance its biological activity. The chemical properties of this compound, such as its reactivity towards electrophiles and ability to form hydrogen bonds, contribute to its potential as a pharmacological agent.
Physical Properties Analysis
The physical properties of thiourea derivatives, including solubility, melting point, and crystal structure, are important for their formulation and application in drug development. These properties can be influenced by the substituents attached to the thiourea moiety and are typically characterized using various analytical techniques.
Chemical Properties Analysis
The chemical properties of this compound, such as acidity/basicity, reactivity, and stability, are critical for its potential applications. These properties can be assessed through experimental studies and computational methods, providing insights into the compound's behavior in biological systems and its interaction with other molecules.
For more comprehensive studies and specific details on "this compound," including its synthesis, structure, and properties, the provided references offer in-depth information and analysis based on scientific research (Rafael del Campo et al., 2004).
properties
IUPAC Name |
1-benzyl-3-(2-piperidin-1-ylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3S/c19-15(17-13-14-7-3-1-4-8-14)16-9-12-18-10-5-2-6-11-18/h1,3-4,7-8H,2,5-6,9-13H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWYUHMRRKZABR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=S)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801219802 |
Source
|
Record name | N-(Phenylmethyl)-N′-[2-(1-piperidinyl)ethyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801219802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
337310-83-5 |
Source
|
Record name | N-(Phenylmethyl)-N′-[2-(1-piperidinyl)ethyl]thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=337310-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Phenylmethyl)-N′-[2-(1-piperidinyl)ethyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801219802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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